molecular formula C16H13BrN2O3S2 B2836326 N-(6-bromobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide CAS No. 886916-51-4

N-(6-bromobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide

Cat. No.: B2836326
CAS No.: 886916-51-4
M. Wt: 425.32
InChI Key: VRMHFOQOIVPKLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-bromobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide is a chemical compound of significant interest in pharmacological research, particularly in the study of ligand-gated ion channels. It belongs to a class of N-(thiazol-2-yl)-benzamide analogs that have been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . ZAC is a pentameric ligand-gated ion channel activated by zinc, copper, and protons, but its physiological roles are still poorly understood due to a lack of potent and selective pharmacological tools . Functional characterization using two-electrode voltage clamp electrophysiology has demonstrated that related analogs, such as N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), act as potent negative allosteric modulators of ZAC . These compounds exhibit IC50 values in the low micromolar range (1–3 μM) and display largely noncompetitive antagonism of Zn2+-induced ZAC signalling . The mechanism of action is suggested to be state-dependent, with evidence indicating that these analogs target the transmembrane and/or intracellular domains of the receptor . A key feature of this chemical class is its selectivity; the lead analog TTFB was found to be a selective ZAC antagonist, showing no significant agonist, antagonist, or modulatory activity at other classical Cys-loop receptors, including 5-HT3A, α3β4 nicotinic acetylcholine, α1β2γ2s GABAA, or α1 glycine receptors at tested concentrations . This makes this compound and its analogs the first class of selective ZAC antagonists, positioning them as invaluable pharmacological tools for future explorations into the physiological functions of ZAC and its potential as a therapeutic target . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-3-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3S2/c1-2-24(21,22)12-5-3-4-10(8-12)15(20)19-16-18-13-7-6-11(17)9-14(13)23-16/h3-9H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMHFOQOIVPKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide typically involves the following steps:

    Formation of the Benzothiazole Core: This is usually achieved by the cyclization of 2-aminothiophenol with a suitable brominated aromatic aldehyde under acidic conditions.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation reactions using ethylsulfonyl chloride in the presence of a base such as triethylamine.

    Amide Bond Formation: The final step involves the coupling of the benzothiazole derivative with 3-aminobenzamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing the bromine atom.

    Substitution: Substituted benzothiazole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

N-(6-bromobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(6-bromobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-bromobenzo[d]thiazol-2-yl)acetamide
  • N-(6-bromobenzo[d]thiazol-2-yl)cyclohexanecarboxamide
  • N-(thiazol-2-yl)piperidine-2,6-dione

Uniqueness

N-(6-bromobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide is unique due to the presence of both the ethylsulfonyl and benzamide groups, which confer specific chemical and biological properties. This combination of functional groups can enhance its binding affinity to molecular targets and improve its pharmacokinetic profile compared to similar compounds.

Q & A

Q. What are the recommended synthetic routes for N-(6-bromobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide, and how can yield/purity be optimized?

The synthesis typically involves a multi-step approach:

  • Step 1 : Bromination of the benzothiazole precursor using bromine or N-bromosuccinimide under controlled conditions (e.g., 60–80°C in chloroform) .
  • Step 2 : Sulfonylation of the benzamide moiety using ethylsulfonyl chloride in the presence of a base (e.g., triethylamine) .
  • Step 3 : Coupling via nucleophilic substitution or amidation, often catalyzed by Pd or Cu reagents . Optimization : Adjust reaction time (e.g., 12–24 hours for bromination), solvent choice (e.g., DMF for solubility), and purification via column chromatography or recrystallization . Purity is confirmed by NMR (>95% purity) and HPLC .

Q. What analytical techniques are critical for characterizing this compound?

  • Structural Confirmation : Use 1^1H/13^{13}C NMR to verify substituent positions and sulfonamide formation. For example, the ethylsulfonyl group shows distinct peaks at δ 1.4–1.6 ppm (CH3_3) and δ 3.2–3.5 ppm (SO2_2-CH2_2) .
  • Purity Assessment : HPLC with a C18 column (acetonitrile/water gradient) and mass spectrometry (ESI-MS) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 435) .

Q. What preliminary biological screening assays are recommended?

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ciprofloxacin .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), reporting IC50_{50} values and selectivity indices relative to normal cells .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

  • Substituent Variation : Synthesize analogs with halogen (Cl, F), alkyl (methyl, isopropyl), or electron-withdrawing groups (NO2_2) at the 6-position of the benzothiazole ring. Compare IC50_{50} shifts in kinase inhibition assays .
  • Sulfonyl Group Modification : Replace ethylsulfonyl with morpholinosulfonyl or pyrrolidinylsulfonyl to assess solubility and binding entropy via isothermal titration calorimetry (ITC) .
  • Computational Modeling : Perform docking simulations (e.g., AutoDock Vina) to predict interactions with targets like EGFR or COX-2. Validate with mutagenesis studies .

Q. How to resolve contradictory activity data across different biological assays?

  • Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify differentially expressed genes in responsive vs. non-responsive cell lines .
  • Off-Target Screening : Employ kinase profiling panels (e.g., Eurofins KinaseProfiler) to detect unintended interactions .
  • Solubility/Permeability Adjustments : Modify formulation (e.g., PEGylation) or use prodrug strategies to enhance bioavailability in in vivo models .

Q. What strategies mitigate metabolic instability in preclinical studies?

  • Metabolite Identification : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Common issues include sulfoxide formation or benzothiazole ring oxidation .
  • Structural Hardening : Introduce deuterium at vulnerable positions (e.g., ethylsulfonyl CH2_2) to slow CYP450-mediated degradation .
  • Co-Administration : Test CYP inhibitors (e.g., ketoconazole) in pharmacokinetic studies to assess AUC improvements .

Q. How to identify molecular targets using omics approaches?

  • Chemoproteomics : Use activity-based protein profiling (ABPP) with a clickable probe derivative to capture interacting proteins in cell lysates .
  • CRISPR-Cas9 Screening : Perform genome-wide knockout screens to identify sensitized/resistant genes .
  • Thermal Shift Assays : Monitor protein thermal stability shifts in the presence of the compound to pinpoint binding partners .

Methodological Considerations

Q. What computational tools predict pharmacokinetic properties?

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (target ~3.5), BBB permeability, and CYP450 inhibition .
  • MD Simulations : GROMACS for 100-ns simulations to assess binding mode stability with targets like tubulin or HDACs .

Q. How to validate target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound, lyse, and heat to denature unbound proteins. Detect stabilized targets via Western blot .
  • NanoBRET™ : Tag putative targets with HaloTag and measure energy transfer in live cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.